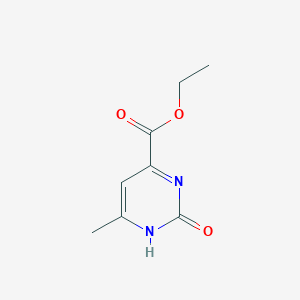

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly as components of nucleic acids. This compound is characterized by its ethyl ester group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in ethanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Ester to Hydrazide Conversion

This reaction involves the conversion of the ester group (-COOEt) to a hydrazide (-CONHNH₂) using hydrazine hydrate. The hydroxyl (-OH) group at position 2 remains intact during this transformation.

| Parameter | Details |

|---|---|

| Reagents | Hydrazine hydrate (98%) |

| Conditions | Heating under reflux at 65–70°C for 3 hours |

| Product | Ethyl 2-hydroxy-6-methylpyrimidine-4-carbohydrazide |

Mechanism : The ester undergoes nucleophilic substitution with hydrazine, replacing the ethoxy group (-OEt) with a hydrazide (-NH-NH₂) group .

Formation of N'-Arylidene Derivatives

The hydrazide intermediate reacts with aryl aldehydes to form Schiff base derivatives via condensation. This reaction introduces arylidene substituents, expanding the compound’s structural and potential biological diversity.

| Parameter | Details |

|---|---|

| Reagents | Aryl aldehydes (e.g., benzaldehyde) |

| Conditions | Heating in methanol under reflux |

| Product | N'-Arylidene-2-hydroxy-6-methylpyrimidine-4-carbohydrazide derivatives |

Mechanism : The hydrazide’s amino group (-NH-NH₂) reacts with the aldehyde’s carbonyl group, forming an imine linkage (-N=CH-Aryl) .

Potential Oxidation and Substitution Reactions

While not explicitly detailed in the provided sources, structural analysis suggests additional reaction pathways:

-

Oxidation : The hydroxyl group (-OH) at position 2 could theoretically be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate (KMnO₄), though experimental validation is required.

-

Nucleophilic Substitution : The ester group (-COOEt) may undergo substitution with nucleophiles, though specific reagents and conditions are not documented in the available literature.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to serve as a scaffold for developing new pharmaceuticals, particularly in the realm of antiviral agents.

Case Study: Antiviral Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties against various viruses. For instance, compounds similar to this compound have shown efficacy against Chikungunya virus (CHIKV) by inhibiting the nsP3 protein, which is critical for viral replication . The fragment-based drug discovery approach revealed that modifications of the pyrimidine scaffold could lead to potent inhibitors with low IC50 values.

Agricultural Applications

The compound's ability to act as a growth regulator or herbicide has been explored in agricultural settings. Its structural similarities to known plant growth regulators suggest potential use in enhancing crop yields and managing weed populations.

Case Study: Herbicidal Activity

Research indicates that derivatives of this compound can exhibit herbicidal properties. In controlled experiments, these compounds were tested on various weed species, demonstrating significant growth inhibition at specific concentrations. The results suggest that such compounds could be developed into effective herbicides .

Biochemical Research

In biochemical research, this compound is utilized as a reagent in synthetic pathways and as a substrate for enzymatic reactions. Its hydroxyl and carboxyl functional groups make it suitable for various chemical modifications.

Case Study: Enzyme Substrate

In enzymatic studies, this compound was employed as a substrate for specific enzymes involved in metabolic pathways. The compound's reactivity with enzymes such as dehydrogenases has been characterized, providing insights into its role in metabolic processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Active against CHIKV; potential for drug development |

| Agriculture | Growth regulation and herbicidal properties | Significant inhibition of weed growth |

| Biochemical Research | Reagent and substrate in enzymatic reactions | Reactivity characterized with dehydrogenases |

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate largely depends on its interaction with biological targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact molecular pathways involved can vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

2-Hydroxy-4,6-dimethylpyrimidine: Lacks the ethyl ester group, which may affect its solubility and reactivity.

4-Hydroxy-2,6-dimethylpyrimidine: Has hydroxyl groups at different positions, leading to different chemical properties.

Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate: Similar structure but with different substitution patterns, affecting its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.179 g/mol

- Appearance : White to pale pink crystalline powder

- Melting Point : Ranges from 185.0 to 194.0 °C

The compound features a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylate moiety at the 4-position of the pyrimidine ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against selected microorganisms are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. The compound's hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, potentially modulating inflammatory pathways. Further studies are needed to elucidate the specific mechanisms through which it exerts these effects.

The biological activity of this compound is largely attributed to its interaction with biological targets:

- Enzyme Modulation : The compound may influence enzyme activities through hydrogen bonding, altering metabolic pathways.

- Nucleic Acid Interaction : It may interact with nucleic acids, affecting processes such as DNA replication and transcription.

- Receptor Binding : Its functional groups allow it to bind to specific receptors, influencing various physiological responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its effectiveness against Staphylococcus aureus, where it showed a significant reduction in bacterial load in vitro.

- Another investigation explored its potential in modulating inflammatory responses in murine models, suggesting a favorable safety profile with minimal toxicity observed during subacute toxicity assessments .

- Comparative studies with similar compounds revealed that variations in substitution patterns significantly influence biological activity, underscoring the uniqueness of this compound.

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5(2)9-8(12)10-6/h4H,3H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQVHMZXJNJYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=O)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372566 | |

| Record name | ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264606-77-1 | |

| Record name | ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.